molecular formula C7H7ClN2O B018017 Imidazo[1,2-a]pyridin-8-ol hydrochloride CAS No. 100592-11-8

Imidazo[1,2-a]pyridin-8-ol hydrochloride

Cat. No. B018017
CAS RN: 100592-11-8
M. Wt: 170.59 g/mol
InChI Key: NYKPDOMWNWJIRI-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-8-ol hydrochloride is a chemical compound with the molecular formula C7H7ClN2O . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of this scaffold can be achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-8-ol hydrochloride is characterized by a fused bicyclic 5–6 heterocycles . The Inchi Code for this compound is 1S/C7H6N2O.ClH/c10-6-2-1-4-9-5-3-8-7 (6)9;/h1,3-5H,2H2;1H .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-8-ol hydrochloride is a yellow solid . It has a molecular weight of 170.6 . The compound should be stored at a temperature between 0-5°C .

Scientific Research Applications

Medicinal Chemistry

Imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-8-ol hydrochloride, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are used in the synthesis of various drugs due to their structural character and potential biological activity .

Antituberculosis Agents

Recent developments have shown that Imidazo[1,2-a]pyridine analogues can be effective as antituberculosis agents . Some examples of Imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Material Science

Imidazo[1,2-a]pyridines are also useful in material science because of their structural character . They have been used in the development of various materials due to their unique properties .

Optoelectronic Devices

This class of aromatic heterocycles has shown great potential in the development of optoelectronic devices . Their unique electronic properties make them suitable for use in these devices .

Sensors

Imidazo[1,2-a]pyridines have been used in the development of sensors . Their ability to interact with various substances makes them ideal for use in sensor technology .

Anti-Cancer Drugs

Imidazo[1,2-a]pyridines have been used in the development of anti-cancer drugs . Their ability to interact with cancer cells and inhibit their growth makes them a promising area of research in cancer treatment .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,2-a]pyridines have been used as emitters for confocal microscopy and imaging . Their unique properties make them suitable for use in these applications .

Corrosion Inhibitors

Imidazole pyrimidine and its derivatives, which include Imidazo[1,2-a]pyridin-8-ol hydrochloride, are potential corrosion inhibitors used to protect steel from environmental corrosion .

Safety and Hazards

Specific safety and hazard information for Imidazo[1,2-a]pyridin-8-ol hydrochloride was not found in the retrieved data. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

imidazo[1,2-a]pyridin-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c10-6-2-1-4-9-5-3-8-7(6)9;/h1-5,10H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKPDOMWNWJIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516001
Record name Imidazo[1,2-a]pyridin-8-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridin-8-ol hydrochloride

CAS RN

100592-11-8
Record name Imidazo[1,2-a]pyridin-8-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxyimidazo[1,2-a]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In 80 ml of concentrated hydrochloric acid is dissolved 5 g of 8-benzyloxyimidazo[1,2-a]pyridine, and the solution is stirred at room temperature for 24 hours and then concentrated. After addition of 1-butanol, water is azeotropically removed by distillation, and the residue is crystallized from diethyl ether to give 3.8 g of the above-identified compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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